Carbonic Anhydrase IX (CA IX) Inhibition Potency and Isoform Selectivity of n-Dodecyl Sulfamate Relative to n-Decyl and n-Tetradecyl Homologs
n-Dodecyl sulfamate (sulfamic acid dodecyl ester) exhibits potent inhibition of the tumor-associated carbonic anhydrase isoform IX (CA IX), with inhibition constants (Ki) ranging from 9 to 23 nM, and was identified as the most potent inhibitor among the aliphatic sulfamate series (C10-C16) evaluated against this isoform [1]. In contrast, the n-decyl homolog demonstrated low nanomolar inhibition against the cytosolic isoform CA II (Ki = 0.7–3.4 nM) [1], while the n-tetradecyl homolog exhibited optimal potency against the cytosolic isoform CA I with inhibition constants in the low micromolar range [1]. This differential isoform selectivity profile is quantified by selectivity ratios for CA IX versus CA II ranging from 5 to 63 for the aliphatic sulfamates, a marked improvement over clinically used sulfonamide inhibitors which exhibit selectivity ratios of 0.23–0.51 [1].
| Evidence Dimension | Inhibition constant (Ki) against carbonic anhydrase isozymes |
|---|---|
| Target Compound Data | n-Dodecyl sulfamate: Ki = 9–23 nM against CA IX (most potent C10-C16 inhibitor); Ki values for CA I and CA II reported in low micromolar and nanomolar ranges respectively |
| Comparator Or Baseline | n-Decyl sulfamate: Ki = 0.7–3.4 nM against CA II; n-Tetradecyl sulfamate: Ki (low micromolar) against CA I; Clinical sulfonamides: CA IX/CA II selectivity ratio 0.23–0.51 |
| Quantified Difference | Aliphatic sulfamates exhibit CA IX/CA II selectivity ratios 5–63 vs. 0.23–0.51 for sulfonamides; n-dodecyl derivative is the most potent CA IX inhibitor within the C10-C16 series |
| Conditions | In vitro enzymatic inhibition assays using recombinant human CA I, CA II, and CA IX isozymes; CO2 hydration stopped-flow method |
Why This Matters
The unique CA IX inhibitory potency and favorable isoform selectivity of the n-dodecyl sulfamate scaffold make this compound a critical starting point for medicinal chemistry programs targeting hypoxic tumor environments, whereas substitution with shorter- or longer-chain homologs will compromise either CA IX potency or selectivity.
- [1] Winum, J.-Y., Vullo, D., Casini, A., Montero, J.-L., Scozzafava, A., & Supuran, C. T. (2003). Carbonic Anhydrase Inhibitors: Inhibition of Transmembrane, Tumor-Associated Isozyme IX, and Cytosolic Isozymes I and II with Aliphatic Sulfamates. Journal of Medicinal Chemistry, 46(25), 5471–5477. View Source
